molecular formula C22H39NO4 B014465 2,5-Dioxopyrrolidin-1-yl stearate CAS No. 14464-32-5

2,5-Dioxopyrrolidin-1-yl stearate

Cat. No. B014465
CAS RN: 14464-32-5
M. Wt: 381.5 g/mol
InChI Key: ZERWDZDNDJBYKA-UHFFFAOYSA-N
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Description

Pyrrolidines and their derivatives, including compounds like "2,5-Dioxopyrrolidin-1-yl stearate," play a crucial role in medicinal chemistry and organic synthesis. These compounds are characterized by a five-membered ring containing one nitrogen atom, making them part of the larger family of azaheterocycles. Their structural versatility allows for a wide range of chemical reactions and applications in the synthesis of pharmaceuticals and bioactive molecules.

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves strategies such as ring expansion, nucleophilic substitution, and cycloaddition reactions. For example, an aza-Payne rearrangement of 2,3-aziridin-1-ols facilitated by a sulfoxonium ylide under basic conditions leads to pyrrolidines with high stereochemical fidelity, showcasing the diversity of synthetic approaches for constructing the pyrrolidine core (Schomaker, Bhattacharjee, Yan, & Borhan, 2007).

Molecular Structure Analysis

Pyrrolidine derivatives exhibit a wide range of molecular structures, influenced by substituents and stereochemistry. The molecular structure of these compounds can be determined using various spectroscopic and crystallographic techniques, providing insights into their three-dimensional conformation and reactivity. For instance, crystal structure analysis of specific pyrrolidine derivatives reveals their betaine nature and distorted ring fragments, highlighting the impact of molecular structure on their chemical properties (Kuhn, Al-Sheikh, & Steimann, 2003).

Scientific Research Applications

1. Anticonvulsant Research

  • Application Summary: The compound is used in the development of new anticonvulsants. A series of hybrid pyrrolidine-2,5-dione derivatives were synthesized and showed potent anticonvulsant properties .
  • Methods of Application: The compound was synthesized using an optimized coupling reaction. It was then tested in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
  • Results: The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg) .

2. Monoclonal Antibody Production

  • Application Summary: The compound is used to improve monoclonal antibody production in Chinese hamster ovary cell cultures .
  • Methods of Application: The compound was screened among 23,227 chemicals for its ability to improve cell-specific antibody production in recombinant Chinese hamster ovary cells .
  • Results: The compound was found to increase monoclonal antibody production. It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Future Directions

The future directions for “2,5-Dioxopyrrolidin-1-yl stearate” are not well-documented in the literature. More research is needed to fully understand its potential applications.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.


properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERWDZDNDJBYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393574
Record name N-Succinimidyl Stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl stearate

CAS RN

14464-32-5
Record name Stearic acid N-hydroxysuccinimide ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14464-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Succinimidyl Stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.87 g of stearic acid was dissolved in 50 ml of dichloromethane, to which 0.76 g of N-hydroxysuccinimide and 1.25 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride were added and stirred at room temperature for 24 hours. After the reaction, the solution was combined with 100 ml of water and subjected to liquid-liquid separation using a separatory funnel. The organic phase obtained was dehydrated with magnesium sulfate, and enriched using an evaporator. The enriched solution was added dropwise to 20 volumes of ethanol to form a white precipitate, which was collected by filtration and dried under reduced pressure to obtain N-succinimidyl stearate.
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SJ Kim - 2018 - search.proquest.com
Glycosphingolipids (GSLs) are amphiphilic molecules composed of polar mono-or oligosaccharide headgroups attached to nonpolar lipid molecules called ceramides. GSLs have …

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